molecular formula C21H20Cl2N4O3 B12164660 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide

2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide

Cat. No.: B12164660
M. Wt: 447.3 g/mol
InChI Key: GXJGGZWHUHPZAZ-UHFFFAOYSA-N
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Description

2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated benzamide moiety and an indole derivative, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the Indole Derivative: This involves the reaction of 5-chloro-2-oxo-1,2-dihydro-3H-indole with hydrazine to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 2-chlorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for certain diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: This compound shares a similar chlorinated benzamide structure.

    Imidazole Derivatives: Compounds containing imidazole rings may exhibit similar biological activities.

Uniqueness

The uniqueness of 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide lies in its specific structural features, such as the indole derivative and the chlorinated benzamide moiety, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H20Cl2N4O3

Molecular Weight

447.3 g/mol

IUPAC Name

2-chloro-N-[6-[(5-chloro-2-hydroxy-1H-indol-3-yl)diazenyl]-6-oxohexyl]benzamide

InChI

InChI=1S/C21H20Cl2N4O3/c22-13-9-10-17-15(12-13)19(21(30)25-17)27-26-18(28)8-2-1-5-11-24-20(29)14-6-3-4-7-16(14)23/h3-4,6-7,9-10,12,25,30H,1-2,5,8,11H2,(H,24,29)

InChI Key

GXJGGZWHUHPZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Cl)O)Cl

Origin of Product

United States

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